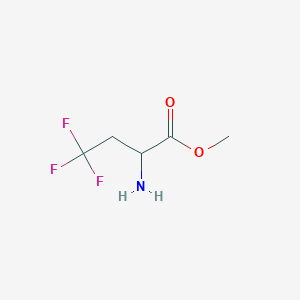Methyl 2-amino-4,4,4-trifluorobutanoate
CAS No.:
Cat. No.: VC17797703
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8F3NO2 |
|---|---|
| Molecular Weight | 171.12 g/mol |
| IUPAC Name | methyl 2-amino-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3 |
| Standard InChI Key | WZKQAIWCKKIFHK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 2-amino-4,4,4-trifluorobutanoate belongs to the class of fluorinated amino acid esters. Its structure consists of a butanoate backbone with:
-
A methyl ester group at the carboxyl terminus.
-
An amino group (-NH) at the C2 position.
-
A trifluoromethyl group (-CF) at the C4 position.
This arrangement creates a stereogenic center at C2, enabling the compound to participate in enantioselective reactions . The fluorine atoms induce electron-withdrawing effects, modulating the compound’s reactivity and physicochemical properties .
Physicochemical Properties
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.12 g/mol | |
| Purity | ≥97% (HPLC) | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.43 g/cm³ (estimated) |
The density value is inferred from structurally analogous compounds, such as methyl 4,4,4-trifluorobutanoate, which shares a similar trifluorobutanoate backbone . The absence of melting/boiling point data in literature underscores the need for further experimental characterization.
Synthetic Methodologies
Industrial-Scale Production
MolCore BioPharmatech reports a standardized synthesis under ISO-certified conditions, though specific details remain proprietary. The process likely involves:
-
Fluorination: Introduction of trifluoromethyl groups via halogen exchange (Halex) reactions.
-
Esterification: Methylation of the carboxyl group using methanol under acidic or enzymatic conditions.
-
Amination: Selective introduction of the amino group at C2 via Strecker synthesis or reductive amination .
Photoredox-Catalyzed Synthesis
Recent advances in photoredox catalysis enable asymmetric synthesis of α-tertiary amino acid derivatives from methyl 2-amino-4,4,4-trifluorobutanoate. Zeng et al. (2025) demonstrated the generation of α-carbonyl carbocations via visible-light irradiation, facilitating C–C bond formation with aryl and alkyl nucleophiles . Key steps include:
-
Photoactivation: A Ru(bpy) catalyst absorbs visible light, generating excited-state species.
-
Oxidative Quenching: The catalyst oxidizes a sacrificial donor (e.g., triethylamine), producing a strong oxidant.
-
Carbocation Formation: The oxidant abstracts a hydride from the α-position, forming a carbocation intermediate.
-
Nucleophilic Attack: Aryl/alkyl groups add to the carbocation, yielding α-tertiary products .
This method achieves yields up to 84% with excellent stereocontrol, as evidenced by and NMR data .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for methyl 2-amino-4,4,4-trifluorobutanoate derivatives reveal distinct signals attributable to the CF group and stereogenic center:
1H^{1}\text{H}1H NMR (600 MHz, CDCl3_33)
-
δ 3.71 ppm: Singlet integrating to 3H (methyl ester -OCH).
19F^{19}\text{F}19F NMR (565 MHz, CDCl3_33)
13C^{13}\text{C}13C NMR (151 MHz, CDCl3_33)
Infrared (IR) Spectroscopy
IR spectra show key absorptions:
Applications in Pharmaceutical Chemistry
Intermediate for α-Tertiary Amino Acids
Methyl 2-amino-4,4,4-trifluorobutanoate is a precursor to α-tertiary amino acids, which are pivotal in drug design due to their enhanced metabolic stability and bioavailability. For example:
-
Antiviral Agents: Fluorinated amino acids improve resistance to enzymatic degradation in protease inhibitors.
-
Neurological Therapeutics: α-Tertiary structures mimic natural neurotransmitters, aiding in blood-brain barrier penetration .
Asymmetric Synthesis
The compound’s chiral center enables its use in catalytic asymmetric reactions. In a 2025 study, enantiomerically pure methyl (R)-2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS 922178-67-4) was synthesized via kinetic resolution using lipase enzymes, achieving >99% enantiomeric excess (ee) .
Comparative Analysis with Analogous Compounds
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume